Ethyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H14FNO2. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate typically involves a multi-step process. One common method includes the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael–Michael addition with 2-alkenyl anilines . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired tetrahydroquinoline scaffold.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective production techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinoline compounds .
Scientific Research Applications
Ethyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to naturally occurring alkaloids.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and influencing biological processes. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular functions .
Comparison with Similar Compounds
Ethyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate can be compared with other similar compounds, such as:
6-Fluoro-1,2,3,4-tetrahydroquinoline: Lacks the carboxylate group, which may affect its reactivity and biological activity.
Ethyl 6-chloro-1,2,3,4-tetrahydroquinoline-3-carboxylate: The chlorine atom can influence the compound’s chemical properties and interactions compared to the fluorine atom.
Indole derivatives: These compounds share a similar heterocyclic structure but differ in their specific functional groups and biological activities
Properties
IUPAC Name |
ethyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-2-16-12(15)9-5-8-6-10(13)3-4-11(8)14-7-9/h3-4,6,9,14H,2,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBGVLAOLXZXQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(C=CC(=C2)F)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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